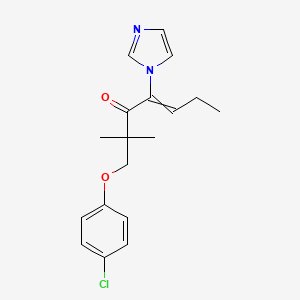
Ethyl 2-cyanooct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyanooct-7-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyano group and an alkene, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanooct-7-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor, reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . Another method involves the esterification of a carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and yield. The reaction mixture is heated under reflux, and the product is purified through distillation and separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanooct-7-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction with lithium aluminum hydride converts the ester into a primary alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyanooct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyanooct-7-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of different products, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
Ethyl 2-cyanooct-7-enoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to the presence of the cyano group and the alkene, which provide additional reactivity and versatility in synthetic applications .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Properties
CAS No. |
91340-22-6 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 2-cyanooct-7-enoate |
InChI |
InChI=1S/C11H17NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h3,10H,1,4-8H2,2H3 |
InChI Key |
HMHQTXVGAJWQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


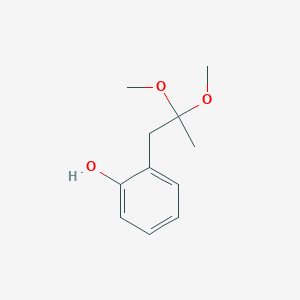

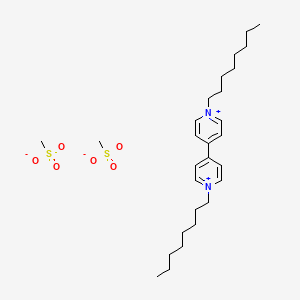

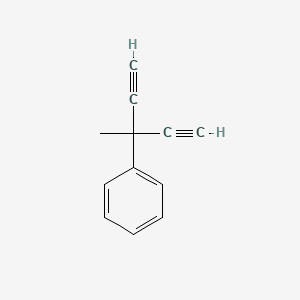

![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
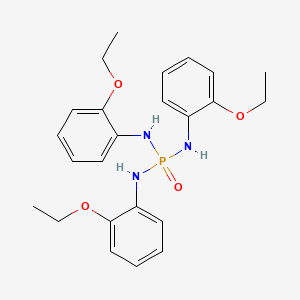
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)

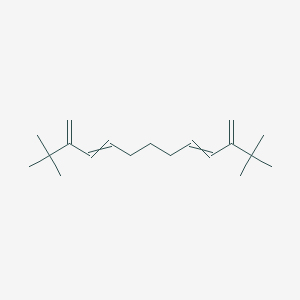
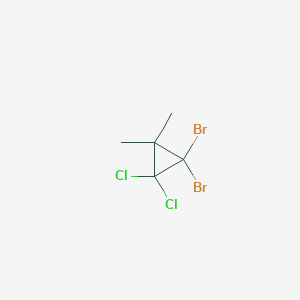
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
